

"physical and chemical properties of 2-deoxy-D-ribofuranose-3,5-dibenzoate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ribofuranose,2-deoxy,3,5-dibenzoate*

Cat. No.: *B15546249*

[Get Quote](#)

Technical Guide: 2-Deoxy-D-ribofuranose-3,5-dibenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-D-ribofuranose-3,5-dibenzoate is a derivative of 2-deoxy-D-ribose, a fundamental component of deoxyribonucleic acid (DNA). The strategic placement of benzoate groups at the 3 and 5 positions of the furanose ring renders it a valuable intermediate in the synthesis of various nucleoside analogues and other complex organic molecules. Its structural characteristics make it a subject of interest in medicinal chemistry and drug development, particularly in the design of antiviral and anticancer agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-deoxy-D-ribofuranose-3,5-dibenzoate, along with insights into its synthesis and potential applications.

Core Physical and Chemical Properties

While extensive experimental data for 2-deoxy-D-ribofuranose-3,5-dibenzoate is not widely available in public literature, its basic properties have been identified. It is recognized as a compound useful in organic synthesis.^[1]

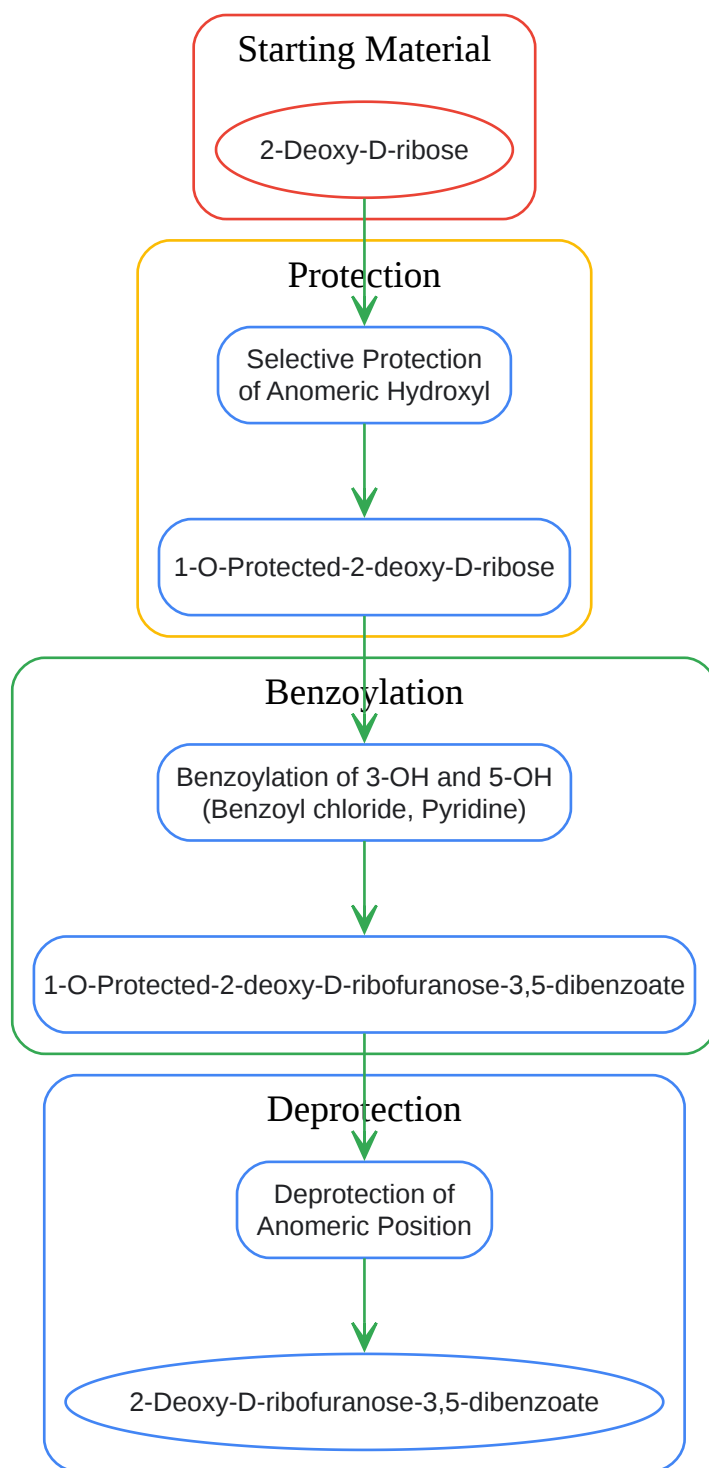
Property	Value	Reference
CAS Number	112137-63-0	[2]
Molecular Formula	C ₁₉ H ₁₈ O ₆	[2]
Molecular Weight	342.34 g/mol	[2]

Note: Further experimental determination of properties such as melting point, boiling point, and solubility is required for a complete profile.

Synthesis and Experimental Protocols

A detailed, publicly available experimental protocol specifically for the synthesis of 2-deoxy-D-ribofuranose-3,5-dibenzoate is scarce. However, general methodologies for the selective benzylation of sugar derivatives can be adapted. A plausible synthetic approach is outlined below. This conceptual workflow is based on established principles of carbohydrate chemistry.

Conceptual Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of 2-deoxy-D-ribofuranose-3,5-dibenzoate.

Spectroscopic Data

Detailed NMR and mass spectrometry data for 2-deoxy-D-ribofuranose-3,5-dibenzoate are not readily available in the surveyed literature. For structural confirmation and purity assessment, the following analyses would be essential:

- ^1H NMR: To confirm the presence and connectivity of protons on the furanose ring and the benzoate groups.
- ^{13}C NMR: To identify all carbon atoms in the molecule.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the overall structure.

Biological Activity and Applications in Drug Development

While this specific dibenzoate derivative is primarily considered a synthetic intermediate, the broader class of deoxyribose analogues plays a significant role in biomedical research. The modification of the hydroxyl groups of 2-deoxy-D-ribose is a common strategy in the development of nucleoside analogues with therapeutic potential. These analogues can act as chain terminators in DNA synthesis or as inhibitors of key enzymes, leading to antiviral or anticancer effects.

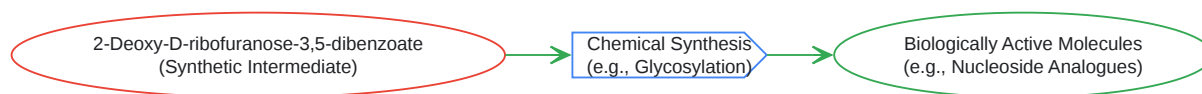
The introduction of benzoate groups at the 3' and 5' positions can serve multiple purposes in a drug development context:

- Prodrug Strategy: The benzoate esters can be designed to be cleaved in vivo by esterases, releasing the active nucleoside analogue.
- Improved Pharmacokinetics: The lipophilic nature of the benzoate groups can enhance membrane permeability and alter the absorption, distribution, metabolism, and excretion (ADME) profile of the parent molecule.
- Synthetic Handle: The protected hydroxyl groups allow for selective modification at other positions of the ribose ring.

Further research is needed to explore the specific biological activities of 2-deoxy-D-ribofuranose-3,5-dibenzoate itself, if any, and to fully leverage its potential as a building block in the synthesis of novel therapeutic agents.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence in the available literature linking 2-deoxy-D-ribofuranose-3,5-dibenzoate to specific signaling pathways. Its primary role is understood to be that of a precursor in the synthesis of more complex, biologically active molecules. The logical relationship is therefore one of chemical transformation rather than biological interaction.



[Click to download full resolution via product page](#)

Caption: Role as a synthetic intermediate in drug discovery.

Conclusion

2-Deoxy-D-ribofuranose-3,5-dibenzoate is a chemical entity with significant potential as a versatile intermediate in organic synthesis, particularly for the creation of modified nucleosides for therapeutic applications. While a comprehensive dataset of its physical, chemical, and biological properties is yet to be fully established in the public domain, its structural features suggest a valuable role in the drug discovery and development pipeline. Further research into its synthesis, characterization, and application is warranted to unlock its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS:112137-63-0 ; 2-Deoxy-3,5-di-O-benzoylribofuranose-西安齐岳生物 [0qy.com]

- 2. scbt.com [scbt.com]
- To cite this document: BenchChem. ["physical and chemical properties of 2-deoxy-D-ribofuranose-3,5-dibenzoate"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15546249#physical-and-chemical-properties-of-2-deoxy-d-ribofuranose-3-5-dibenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com